molecular formula C5H3BrF4N2 B2650751 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole CAS No. 1046454-44-7

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole

Cat. No.: B2650751
CAS No.: 1046454-44-7
M. Wt: 246.991
InChI Key: SIBLQIWIVQWXRB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazole (CAS 1046454-44-7) is a brominated heterocyclic compound with the molecular formula C5H3BrF4N2 and a molecular weight of 246.99 g/mol . This compound serves as a versatile chemical building block, particularly in synthesizing more complex molecules for pharmaceutical and agrochemical research. For instance, it is used as a precursor in the synthesis of derivatives like 3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde and 5-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid . The presence of both bromine and difluoromethyl groups on the pyrazole ring offers reactive sites for further functionalization, enabling researchers to create diverse compound libraries. Pyrazole derivatives, especially those with halogen and fluoroalkyl substituents, are of significant interest in medicinal chemistry due to their potential biological activity. Recent research highlights that such pyrazole compounds can be key intermediates in developing potent agents against drug-resistant bacteria . General synthetic methods for constructing similar bromo-substituted pyrazoles often involve cyclization reactions or photocatalytic cascades, which provide good regioselectivity and functional group tolerance . This product is intended for research and development purposes only and is not classified as a hazardous substance for transport. It is not for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

IUPAC Name

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBLQIWIVQWXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)F)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction of 4-bromo-3,5-bis(difluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the cyclization of the aniline derivative with hydrazine or its derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₅H₃BrF₄N₂ 246.9 Br (4), -CHF₂ (3,5) Cross-coupling precursor; enhanced metabolic stability
3,5-Bis(difluoromethyl)-1H-pyrazole C₅H₄F₄N₂ 168.09 -CHF₂ (3,5) Intermediate in agrochemical synthesis
4-Bromo-3-(trifluoromethyl)-1H-pyrazole C₄H₂BrF₃N₂ 214.97 Br (4), -CF₃ (3) Higher electronegativity; potential pesticide component
4-Bromo-3,5-diphenyl-1H-pyrazole C₁₅H₁₁BrN₂ 315.17 Br (4), -Ph (3,5) Bioactive (hypotensive, antiarrhythmic)
4-Bromo-3,5-bis(4-methylphenyl)-1H-pyrazole C₁₇H₁₄BrN₂ 343.21 Br (4), 4-Me-Ph (3,5) Material science applications

Key Differences and Implications

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 4-bromo-3-(trifluoromethyl)-1H-pyrazole is more electronegative than the difluoromethyl (-CHF₂) groups in the target compound. This increases reactivity in electrophilic substitutions but may reduce metabolic stability .
  • Steric Bulk : Aryl substituents (e.g., phenyl in 4-bromo-3,5-diphenyl-1H-pyrazole) introduce greater steric hindrance, limiting accessibility for further reactions compared to the smaller -CHF₂ groups .

Biological Activity: 4-Bromo-3,5-diphenyl-1H-pyrazole derivatives exhibit notable hypotensive and antiarrhythmic activities, attributed to the aromatic rings' π-π interactions with biological targets. In contrast, fluorinated analogs like the target compound are optimized for stability rather than direct bioactivity .

Synthetic Utility: The bromine atom in this compound allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of complex molecules (e.g., furan-carbaldehyde derivatives in and ) . Non-brominated analogs lack this versatility.

Physicochemical Properties :

  • Difluoromethyl groups (-CHF₂) balance lipophilicity and polarity better than -CF₃ or aryl groups, improving solubility in organic solvents while maintaining moderate hydrophobicity. This is critical for drug delivery .

Biological Activity

4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps, often utilizing hydrazine derivatives and various electrophilic reagents. The general synthetic route includes:

  • Formation of Pyrazole Ring : The reaction of 3,5-difluoromethyl substituted precursors with bromo derivatives.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce the bromine at the 4-position.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, compounds with similar structures showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
This compound0.5S. aureus
Other derivatives1-4Various strains

Anti-inflammatory Activity

The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives were reported to inhibit TNF-α by up to 85% at specific concentrations .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes like monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .
  • Cytokine Modulation : The ability to modulate cytokine production suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical and laboratory settings:

  • Antimicrobial Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications at the 3 and 5 positions significantly enhanced antimicrobial activity against resistant strains .
  • Anti-inflammatory Effects : Research indicated that certain pyrazole compounds exhibited comparable anti-inflammatory effects to established drugs like dexamethasone, showcasing their potential in therapeutic applications .

Q & A

Q. Table 1: Comparative Synthetic Yields for Analogous Pyrazoles

PrecursorSolventTime (h)Yield (%)Purity (%)Reference
2,4-DichlorophenoxyacetamideDMSO1865>98
3-Bromo-5-fluoro-triazoleTHF244595

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic SignalInterpretationReference
1H-NMRδ 6.73–6.88 (dd, J = 17.4, 12.0 Hz)Pyrazoline ring protons
19F-NMRδ -115 ppm (CF2H)Difluoromethyl group
IR1167 cm⁻¹ (C=S), 1651 cm⁻¹ (C=O)Thioamide and ketone functionalities

Notes

  • For advanced applications, prioritize peer-reviewed structural and mechanistic studies (e.g., Acta Crystallographica, Molecules) .
  • Always cross-validate computational predictions with experimental data to address contradictions .

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